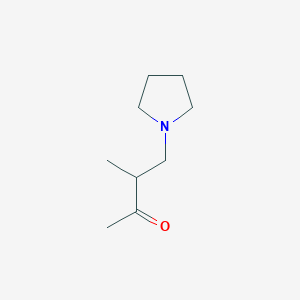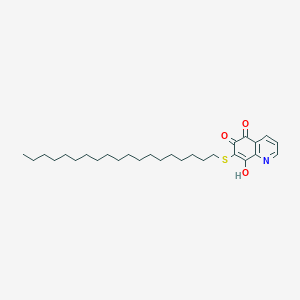
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione is a chemical compound known for its unique structure and properties It is a derivative of quinoline, featuring a hydroxy group at the 6th position, a nonadecylmercapto group at the 7th position, and a quinolindione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolindione Core: The quinolindione core can be synthesized through a condensation reaction between aniline and a suitable diketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 6th position can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.
Attachment of the Nonadecylmercapto Group: The nonadecylmercapto group can be attached through a thiolation reaction, where a nonadecylthiol is reacted with the quinolindione core in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolindione core can be reduced to a quinoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonadecylmercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinolindione derivatives with carbonyl groups.
Reduction: Formation of quinoline derivatives.
Substitution: Formation of substituted quinolindione derivatives with various functional groups.
Scientific Research Applications
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione involves its interaction with molecular targets and pathways. The hydroxy and nonadecylmercapto groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The quinolindione core may also play a role in binding to specific receptors or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-7-octadecylmercapto-5,8-quinolindione: Similar structure with an octadecylmercapto group instead of a nonadecylmercapto group.
6-Hydroxy-7-hexadecylmercapto-5,8-quinolindione: Similar structure with a hexadecylmercapto group instead of a nonadecylmercapto group.
6-Hydroxy-7-dodecylmercapto-5,8-quinolindione: Similar structure with a dodecylmercapto group instead of a nonadecylmercapto group.
Uniqueness
6-Hydroxy-7-nonadecylmercapto-5,8-quinolindione is unique due to its specific nonadecylmercapto group, which imparts distinct physical and chemical properties
Properties
CAS No. |
53193-63-8 |
|---|---|
Molecular Formula |
C28H43NO3S |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
8-hydroxy-7-nonadecylsulfanylquinoline-5,6-dione |
InChI |
InChI=1S/C28H43NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33-28-26(31)24-23(20-19-21-29-24)25(30)27(28)32/h19-21,31H,2-18,22H2,1H3 |
InChI Key |
QEEUXGABIRIFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCSC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


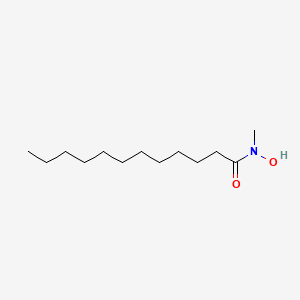
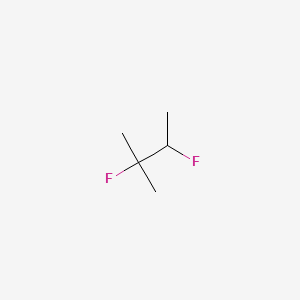
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
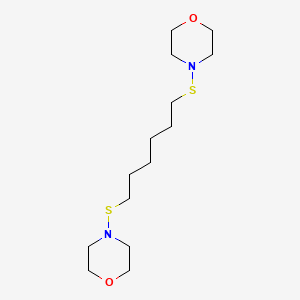

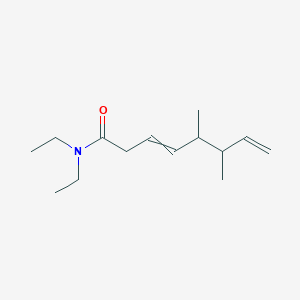
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


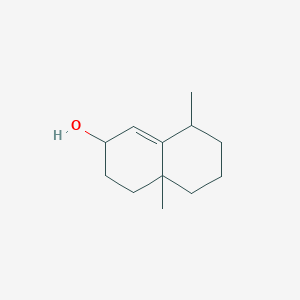
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)

